molecular formula C10H6F3NO3 B8166294 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8166294
M. Wt: 245.15 g/mol
InChI Key: UZOJYBNGKXIWBA-UHFFFAOYSA-N
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Description

4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a nitro group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group. This is followed by a Sonogashira coupling reaction to attach the ethynyl group to the benzene ring .

Chemical Reactions Analysis

4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the nitro group can engage in hydrogen bonding and electrostatic interactions. The trifluoroethoxy group can influence the compound’s lipophilicity and overall reactivity .

Comparison with Similar Compounds

Similar compounds to 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene include:

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c1-2-7-3-4-9(8(5-7)14(15)16)17-6-10(11,12)13/h1,3-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJYBNGKXIWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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